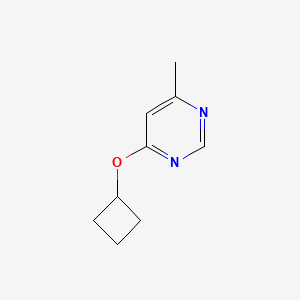
4-Cyclobutoxy-6-methylpyrimidine
Vue d'ensemble
Description
4-Cyclobutoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclobutoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclobutoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents : A study by Nishigaki et al. (1970) demonstrated the synthesis of 4-substituted 2-methyl-5-hydroxypyrido [2,3-d] pyrimidine-6-carboxylates, which are used as starting materials for transformation reactions and have potential as antibacterial agents (Nishigaki et al., 1970).
Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in these industries, without compromising product quality (Patil et al., 2008).
Synthesis of Acid Amides : Yamanaka (1958) described converting 4-alkoxy-6-methylpyrimidine N-oxides to acid amides using the Reissert reaction, providing a new method for preparing cyano group-containing compounds (Yamanaka, 1958).
Antimicrobial and Cytotoxic Activities : Chen et al. (2014) synthesized novel pyrimidine-benzimidazol combinations showing promising antimicrobial and cytotoxic activities against human cancer cell lines and bacteria (Chen et al., 2014).
Colorimetric Detection : Hormozi-Nezhad and Ghayyem (2014) developed a highly sensitive colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine using gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).
Antitubercular Agents : Richter et al. (2023) found that methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate has potential as an antitubercular agent due to its unique crystal and molecular structures (Richter et al., 2023).
Antifolate Activity : Kavai et al. (1975) synthesized new diaminopyrimidines showing potential as antifolates, with their structure affecting their inhibition of dihydrofolate reductase and their cellular activity (Kavai et al., 1975).
Vitamin B1 Synthesis : Zhao et al. (2012) described two scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, suitable for industrial use (Zhao et al., 2012).
Fungicidal Activity : Popova et al. (1999) found that fluorinated 2-methylthio-4-methylpyrimidines have high fungicidal activity, while 6-fluorinated 2-mercapto-4-methylpyrimidines show potential as antifungal agents (Popova et al., 1999).
Propriétés
IUPAC Name |
4-cyclobutyloxy-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKTXYYUDXQBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxy-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



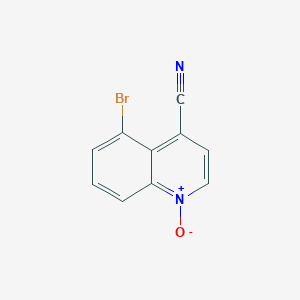
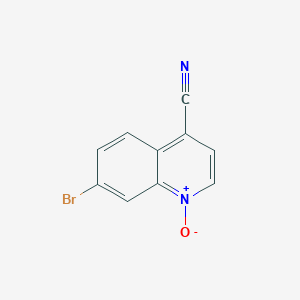
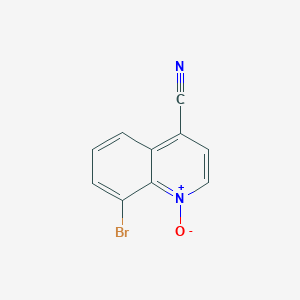
![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine;dihydrochloride](/img/structure/B8143130.png)
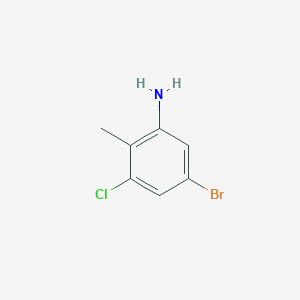

![6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride](/img/structure/B8143144.png)
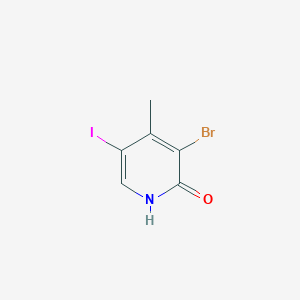
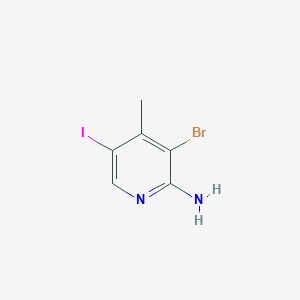
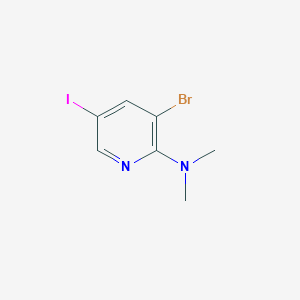
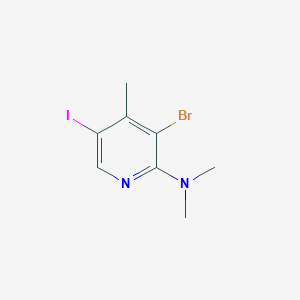
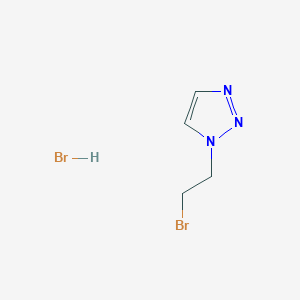

![N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8143185.png)